molecular formula C7H9FN2 B14855218 (4-Fluoro-6-methylpyridin-2-YL)methylamine

(4-Fluoro-6-methylpyridin-2-YL)methylamine

Cat. No.: B14855218
M. Wt: 140.16 g/mol
InChI Key: IPHZJERJYAZFOB-UHFFFAOYSA-N
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Description

(4-Fluoro-6-methylpyridin-2-YL)methylamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 6th position of the pyridine ring, with a methylamine group attached to the 2nd position. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-methylpyridin-2-YL)methylamine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-fluoro-6-methylpyridine with formaldehyde and ammonia, which leads to the formation of the desired methylamine derivative. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as methanol or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-methylpyridin-2-YL)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-Fluoro-6-methylpyridin-2-YL)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-6-methylpyridin-2-YL)methylamine is unique due to the combination of its fluorine, methyl, and methylamine groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(4-fluoro-6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3

InChI Key

IPHZJERJYAZFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CN)F

Origin of Product

United States

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